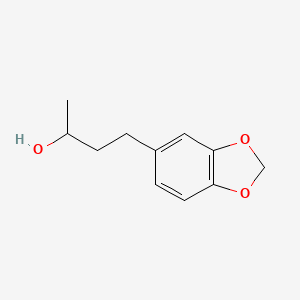
4-(2H-1,3-benzodioxol-5-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2H-1,3-benzodioxol-5-yl)butan-2-ol” is an organic compound with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is used for non-medical purposes in industrial or scientific research, and not for clinical diagnosis and treatment of humans or animals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(O)CCc1ccc2OCOc2c1 . The InChI representation is 1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . As mentioned earlier, it has an empirical formula of C11H14O3 and a molecular weight of 194.23 .Aplicaciones Científicas De Investigación
Biopolymer Modification and Environmental Applications
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs) : Research indicates that microbial degradation plays a significant role in the environmental processing of PAHs, highlighting the importance of understanding microbial interactions with organic pollutants for effective environmental management and bioremediation strategies. PAH degradation pathways, influenced by microbial communities and environmental conditions, are critical for reducing the persistence of these contaminants in the environment (Haritash & Kaushik, 2009).
Xylan Derivatives for Biopolymer Applications : A review of the chemical modification of xylan into ethers and esters demonstrates the potential for creating new biopolymers with specific functional properties. These modifications can lead to applications in drug delivery and as flocculation aids, showcasing the versatility of xylan derivatives in both environmental and biomedical fields (Petzold-Welcke et al., 2014).
Chemical Synthesis and Material Science
Indole Synthesis Classification : A comprehensive review categorizes the methodologies for indole synthesis, a foundational structure in many pharmaceuticals and organic materials. This classification aids in understanding the synthetic routes and could potentially inform the synthesis of related compounds, including 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol (Taber & Tirunahari, 2011).
Benzodiazepine Synthesis Using o-Phenylenediamine : A review of synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine highlights recent advances in the synthesis of these important pharmaceutical scaffolds. These strategies provide insights into the construction of complex heterocyclic compounds, potentially relevant to derivatives of this compound (Teli et al., 2023).
Safety and Hazards
According to Sigma-Aldrich, “4-(2H-1,3-benzodioxol-5-yl)butan-2-ol” is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral . The hazard statements include H302 (Harmful if swallowed) and H312 (Harmful in contact with skin) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZXAIJPTHVTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

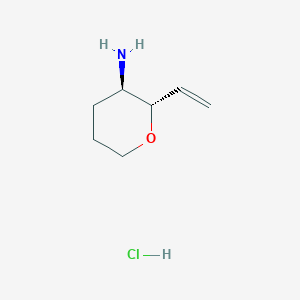
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)
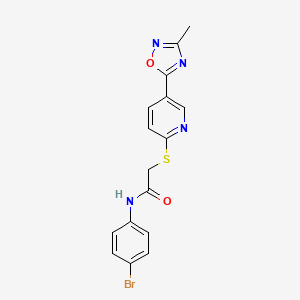
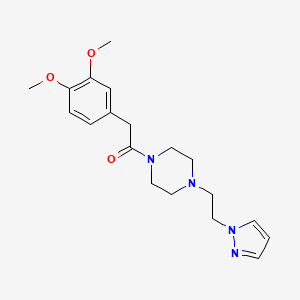
![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)
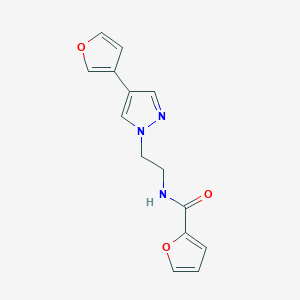
![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)
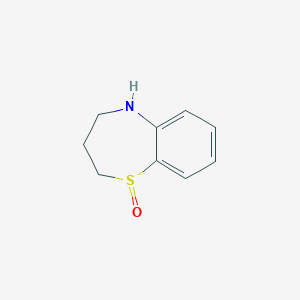
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)
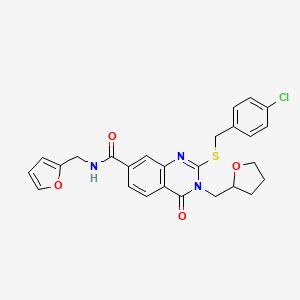
![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)